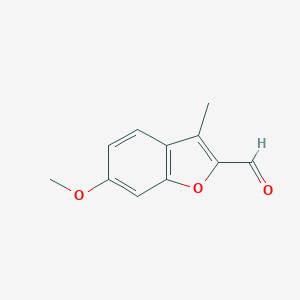
6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a methoxy group at the 6th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biological Activity
6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, with the molecular formula C11H10O3 and a molecular weight of approximately 190.19 g/mol, is a compound that features a benzofuran structure characterized by a fused benzene and furan ring. The presence of a methoxy group and a methyl group at specific positions enhances its biological potential, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and anti-inflammatory properties.
The compound is identified by its CAS number 10410-28-3 and is cataloged in various chemical databases. It exhibits significant reactivity due to its aldehyde functional group located at the 2-position of the benzofuran moiety. The structural characteristics of this compound allow it to participate in various chemical reactions, leading to the synthesis of derivatives with potential biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds structurally related to this benzofuran have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Induction of Apoptosis
In a study focusing on similar compounds, it was observed that certain derivatives induced apoptosis in K562 leukemia cells. The Annexin V-FITC assay demonstrated that these compounds significantly increased reactive oxygen species (ROS) levels and activated caspases, leading to apoptosis. Specifically, compound 6 from this study exhibited a notable increase in caspase activity after prolonged exposure, indicating its strong pro-apoptotic effects .
| Compound | Cell Line | Apoptosis Induction | Caspase Activity Increase |
|---|---|---|---|
| Compound 6 | K562 | Yes | 2.31-fold after 48h |
| Compound 8 | K562 | Yes | 1.13-fold after 48h |
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been investigated. In one study, compounds similar to this compound demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Streptococcus pneumoniae | 64 |
Anti-inflammatory Activity
The compound's ability to inhibit pro-inflammatory cytokines has been explored as well. In vitro studies indicated that related benzofurans could significantly reduce the release of interleukin-6 (IL-6) in treated cell cultures. For example, compound 6 reduced IL-6 levels by approximately 50%, highlighting its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, often involving modifications to existing benzofuran structures to enhance their biological activity. Derivatives created from this compound may exhibit varying degrees of potency against different biological targets.
Properties
IUPAC Name |
6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9-4-3-8(13-2)5-10(9)14-11(7)6-12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPXGKPVZYIIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345548 |
Source


|
| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10410-28-3 |
Source


|
| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














